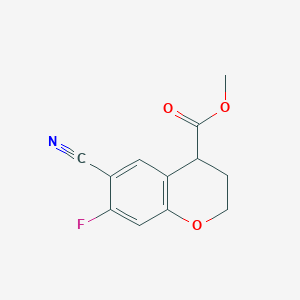![molecular formula C18H12FN3O B8462925 3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8462925.png)
3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine
Overview
Description
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a 4-fluorophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with the pyrrolo[3,2-b]pyridine core in the presence of a palladium catalyst.
Hydroxylation: The introduction of the hydroxy group can be achieved through various methods, including direct hydroxylation or through the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine and pyrrolo[3,2-b]pyridine moieties allows for specific interactions with biological macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 4-(4-Fluorophenyl)pyridine and 2-(4-Fluorophenyl)pyridine share structural similarities.
Pyrrolo[3,2-b]pyridine Derivatives: Compounds like 2-(4-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine are closely related.
Uniqueness
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1h-Pyrrolo[3,2-B]Pyridine is unique due to the combination of the 4-fluorophenyl group and the hydroxy group on the pyrrolo[3,2-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H12FN3O |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-hydroxy-2-pyridin-4-ylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C18H12FN3O/c19-14-5-3-12(4-6-14)16-17-15(2-1-9-21-17)22(23)18(16)13-7-10-20-11-8-13/h1-11,23H |
InChI Key |
ZSMYZLKEZDYVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2O)C3=CC=NC=C3)C4=CC=C(C=C4)F)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[beta-(Methylthio)ethyl]aniline](/img/structure/B8462890.png)

![chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine](/img/structure/B8462894.png)

![6-Methyl-5-oxo-2,3,4,5-tetrahydro-benzo[b]azepine-1-carboxylic acid isopropyl ester](/img/structure/B8462908.png)
![Benzoic acid,3-chloro-5-[2-[[(phenylmethoxy)carbonyl]-4-pyridinylamino]ethoxy]-,methyl ester](/img/structure/B8462918.png)

![1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol](/img/structure/B8462927.png)

